

Technical Monograph: N-(2-Bromoethyl)-2-methoxybenzamide

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Compound of Interest

Compound Name: *N*-(2-bromoethyl)-2-methoxybenzamide

CAS No.: 1152510-06-9

Cat. No.: B1521575

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Identity, Synthesis, and Reactivity Profile

Identity & Nomenclature

Compound Class: N-Alkylated Benzamide / Alkylating Agent Primary Application: Electrophilic intermediate for heterocycle synthesis (e.g., oxazolines) and pharmacophore construction (substituted benzamides).[1]

The compound commonly referred to as "2-methoxybenzoic acid 2-bromoethylamide" is chemically defined as the amide formed between o-anisic acid and 2-bromoethylamine.[1] Due to the presence of an internal nucleophile (the amide oxygen) and an electrophile (the alkyl bromide), this molecule possesses a "self-destruct" mechanism that researchers must actively manage.[1]

Synonyms and Identifiers

Identifier Type	Value	Context
IUPAC Name	N-(2-Bromoethyl)-2-methoxybenzamide	Official Systematic Name
Common Name	o-Anisic acid 2-bromoethylamide	Derivation-based nomenclature
Alt.[1] Systematic	2-Methoxy-N-(2-bromoethyl)benzamide	Common literature format
Chemical Formula	C H BrNO	MW: 258.11 g/mol
PubChem CID	43133450	Database Key
InChI Key	VNYZLKGRVHTMIQ-UHFFFAOYSA-N	(Analogue derived)
SMILES	<chem>COc1ccccc1C(=O)NCCBr</chem>	Structure String

Chemical Architecture & Stability

This molecule is not merely a passive intermediate; it is a reactive electrophile. The ortho-methoxy group exerts a steric and electronic influence that distinguishes it from the unsubstituted benzamide.

- The Warhead (Bromoethyl group): A primary alkyl bromide susceptible to S_N2 attack.
- The Scaffold (o-Anisoyl): The electron-donating methoxy group increases the electron density on the carbonyl oxygen.[1]
- The Risk (Heine Cyclization): Under basic conditions or elevated temperatures, the amide oxygen attacks the terminal carbon, displacing the bromide to form a 2-oxazoline.[1] This is

the primary failure mode in synthesis.

Synthesis Protocol (Self-Validating)

Objective: Synthesize **N-(2-bromoethyl)-2-methoxybenzamide** while suppressing oxazoline formation.

Reaction Logic

We utilize a Schotten-Baumann type acylation.[1] The critical control point is temperature. The cyclization to oxazoline is endothermic and kinetically favored at high temperatures (>40°C) or high pH.[1] Therefore, we operate at 0°C with a non-nucleophilic base.[1]

Materials

- Precursor A: 2-Methoxybenzoyl chloride (CAS 21615-34-9)[1][2][3][4]
- Precursor B: 2-Bromoethylamine hydrobromide (CAS 2576-47-8)[1]
- Base: Diisopropylethylamine (DIPEA) or Triethylamine (TEA)[1]
- Solvent: Dichloromethane (DCM) (Anhydrous)[1]

Step-by-Step Methodology

- Preparation (0 min): Purge a 250 mL round-bottom flask with nitrogen. Add 2-bromoethylamine HBr (1.0 equiv) and DCM (0.2 M concentration relative to amine). Cool to 0°C in an ice bath.
- Free Basing (15 min): Add DIPEA (2.2 equiv) dropwise. Note: 1.0 equiv neutralizes the HBr salt; 1.2 equiv acts as the scavenger for the reaction. Stir for 15 minutes. The solution should remain clear or slightly cloudy.
- Acylation (30 min): Dissolve 2-methoxybenzoyl chloride (1.05 equiv) in a minimal amount of DCM. Add this solution dropwise to the reaction mixture over 20 minutes, maintaining the internal temperature <5°C.

- Why? Rapid addition generates heat, promoting immediate cyclization to the oxazoline byproduct.
- Reaction (3 hours): Allow the mixture to warm to room temperature (20-25°C) naturally. Monitor by TLC (Hexane:EtOAc 3:1).^[1] The product usually appears at R
~0.4–0.5.
- Workup (Critical):
 - Wash with 0.5 M HCl (cold).^[1] Removes unreacted amine and DIPEA.
 - Wash with Sat. NaHCO₃.
Removes unreacted acid.
 - Wash with Brine, dry over MgSO₄, and concentrate in vacuo at <30°C.
 - Warning: Do not heat the rotovap bath >40°C. Thermal cyclization is possible even in the absence of base.

Validation Criteria

- ¹H NMR (CDCl₃):

¹H NMR (CDCl₃)

): Look for the diagnostic triplet of the CH

Br group around

3.6 ppm and the quartet/triplet of the N-CH

group around

3.8 ppm. The amide NH should appear as a broad singlet around 7.5-8.5 ppm.

6-7 ppm.

- Absence of Oxazoline: If you see two triplets shifting to `ngcontent-ng-c1989010908="" _ngghost-ng-c2193002942="" class="inline ng-star-inserted">`

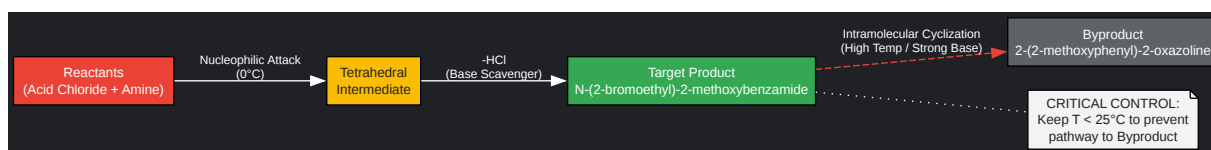
4.0–4.5 ppm (indicative of O-CH

and N-CH

in a ring), the reaction has cyclized.

Reactivity & Mechanism Visualization

The following diagram illustrates the synthesis pathway and the competing "Heine Cyclization" (named after H.W.[1] Heine's work on benzamides).[1]



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Figure 1: Synthetic pathway showing the target generation and the thermal/basic instability leading to the oxazoline byproduct.

Applications in Drug Development

Researchers utilize this specific intermediate for two primary purposes:

- Heterocycle Synthesis: Intentionally driving the cyclization described above allows for the synthesis of 2-aryl-2-oxazolines, which are valuable chiral ligands (if the chain is substituted) or protecting groups for carboxylic acids.[1]
- Pharmacophore Linking: The bromoethyl chain serves as a linker. In the synthesis of dopamine D2 antagonists (analogous to Remoxipride or Raclopride), the bromine is displaced by secondary amines (e.g., pyrrolidines, piperazines).[1]

- Reaction: Product + Secondary Amine

Tertiary Amine Derivative.

Safety & Handling

- Alkylating Hazard: As a primary alkyl bromide, this compound is a potential DNA alkylating agent (genotoxic).[1] It must be handled in a fume hood with double nitrile gloves.
- Decomposition: Store at -20°C. At room temperature, it slowly autocatalyzes to the oxazoline hydrobromide salt, which appears as a hardening or discoloration of the solid.

References

- PubChem.Compound Summary: **N-(2-bromoethyl)-2-methoxybenzamide** (CID 43133450). [1] National Library of Medicine. [Link][1]
- Heine, H. W., et al. (1956).[1] Intramolecular Substitution Reactions. VIII. The Formation of 2-Oxazolines from N-2-Bromoethylbenzamides. Journal of the American Chemical Society, 78(15), 3708–3711.[1] [Link]
- Laffan, D. D., et al. (2008).[1] Process Development of a 2-Oxazoline Intermediate. Organic Process Research & Development, 12(4), 646–659.[1] (Provides context on the cyclization kinetics of similar benzamides). [Link]

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- [3. 2-Methoxybenzoyl chloride | C8H7ClO2 | CID 88969 - PubChem \[pubchem.ncbi.nlm.nih.gov\]](#)
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